molecular formula C7H13N B103281 5-Methylhexanenitrile CAS No. 19424-34-1

5-Methylhexanenitrile

Cat. No. B103281
CAS RN: 19424-34-1
M. Wt: 111.18 g/mol
InChI Key: CHWIKAJVZUSSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexanenitrile, also known as Hexanenitrile, 5-methyl-, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.1848 . Other names for this compound include 4-Methylpentyl cyanide .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChIKey is CHWIKAJVZUSSML-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : 5-Methylhexanenitrile can be synthesized from isovaleraldehyde, morpholine, and acrylonitrile through a one-pot reaction. This method achieves a high yield of 96.06% and allows easy separation and purification of the product (Li Qian-he, 2005).

Biochemical Applications

  • Synthesis of Ethyl 5-(S)-Hydroxyhexanoate : this compound is involved in the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile using different biochemical approaches, including reduction by Pichia methanolica and enzymatic hydrolysis, indicating its versatility in biochemical synthesis (Nanduri et al., 2001).

Catalysis and Chemical Reactions

  • Hydrocyanation Catalyzed by Nickel(0) Complexes : The compound plays a role in the hydrocyanation of hexene-1, catalyzed by nickel(0) complexes, indicating its importance in industrial catalysis and organic synthesis (Taylor & Swift, 1972).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Certain derivatives of this compound, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their ability to inhibit corrosion in metals, highlighting its potential application in material science and engineering (Verma et al., 2015).

Mass Spectrometry and Bond Activation Studies

  • Bond Activation Studies : Research on the unimolecular decompositions of 5-methyl-7-trimethylsilylheptanenitrile in the context of mass spectrometry reveals insights into the selectivity and mechanism of bond activations, contributing to analytical chemistry and spectrometry fields (Hornung et al., 1997).

Corrosion Inhibition and Surface Adsorption

  • Surface Adsorption Properties : Further studies on corrosion inhibition, particularly focusing on surface adsorption properties, have been conducted using derivatives of this compound, providing valuable information for industrial applications involving metal surfaces (Abdel Hameed et al., 2020).

Safety and Hazards

The safety and hazards associated with 5-Methylhexanenitrile are not specified in the search results . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

5-methylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWIKAJVZUSSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173046
Record name 5-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19424-34-1
Record name 5-Methylhexanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019424341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylhexanenitrile
Reactant of Route 2
5-Methylhexanenitrile
Reactant of Route 3
Reactant of Route 3
5-Methylhexanenitrile
Reactant of Route 4
Reactant of Route 4
5-Methylhexanenitrile
Reactant of Route 5
Reactant of Route 5
5-Methylhexanenitrile
Reactant of Route 6
Reactant of Route 6
5-Methylhexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.